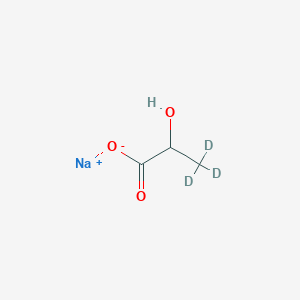

Sodium DL-Lactate-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

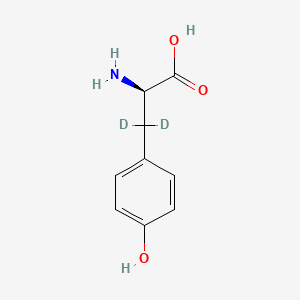

Le lactate de sodium DL-d3 est une forme marquée au deutérium du lactate de sodium, dans laquelle les atomes d’hydrogène de la molécule de lactate sont remplacés par du deutérium. Ce composé est souvent utilisé dans la recherche scientifique comme un composé marqué par un isotope stable, ce qui permet un suivi et une analyse précis dans diverses études biochimiques et métaboliques. Le lactate de sodium DL-d3 est particulièrement précieux dans les études impliquant des voies métaboliques, car il peut être utilisé pour suivre le devenir du lactate dans les systèmes biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du lactate de sodium DL-d3 implique généralement la deutération de l’acide lactique suivie de la neutralisation par l’hydroxyde de sodium. Les étapes générales sont les suivantes :

Deuteration de l’acide lactique : L’acide lactique est traité avec de l’oxyde de deutérium (D2O) pour remplacer les atomes d’hydrogène par du deutérium.

Neutralisation : L’acide lactique deutéré est ensuite neutralisé par l’hydroxyde de sodium (NaOH) pour former du lactate de sodium DL-d3.

Méthodes de production industrielle : Dans un contexte industriel, la production du lactate de sodium DL-d3 suit des étapes similaires, mais à plus grande échelle. Le processus implique :

Fermentation : L’acide lactique est produit par fermentation de glucides par des bactéries lactiques.

Deuteration : L’acide lactique est ensuite soumis à une deutération à l’aide d’oxyde de deutérium.

Neutralisation et purification : L’acide lactique deutéré est neutralisé par l’hydroxyde de sodium, et le lactate de sodium DL-d3 résultant est purifié pour atteindre la concentration et la pureté souhaitées.

Analyse Des Réactions Chimiques

Types de réactions : Le lactate de sodium DL-d3 peut subir diverses réactions chimiques, notamment :

Oxydation : Le lactate de sodium DL-d3 peut être oxydé en pyruvate en présence d’agents oxydants.

Réduction : Il peut être réduit en acide lactique dans des conditions réductrices.

Substitution : L’ion lactate peut participer à des réactions de substitution, où le groupe hydroxyle est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) peuvent être utilisés.

Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que des agents halogénants pour les réactions d’halogénation.

Principaux produits :

Oxydation : Le principal produit est le pyruvate.

Réduction : Le principal produit est l’acide lactique.

Substitution : Les produits varient en fonction du substituant introduit.

4. Applications de la recherche scientifique

Le lactate de sodium DL-d3 a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme traceur dans les études de voies métaboliques et de cinétique enzymatique.

Biologie : Employé dans les études de culture cellulaire pour étudier les processus métaboliques et la production d’énergie.

Médecine : Utilisé dans les études métaboliques pour comprendre les mécanismes de la maladie et les effets des interventions thérapeutiques.

Industrie : Appliqué dans la production de composés deutérés destinés à être utilisés dans les produits pharmaceutiques et d’autres industries chimiques.

Applications De Recherche Scientifique

Sodium DL-Lactate-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studies of metabolic pathways and enzyme kinetics.

Biology: Employed in cell culture studies to investigate metabolic processes and energy production.

Medicine: Utilized in metabolic studies to understand disease mechanisms and the effects of therapeutic interventions.

Industry: Applied in the production of deuterated compounds for use in pharmaceuticals and other chemical industries.

Mécanisme D'action

Le mécanisme d’action du lactate de sodium DL-d3 implique sa participation aux voies métaboliques où le lactate est un intermédiaire clé. Dans les systèmes biologiques, le lactate est produit à partir du pyruvate par l’action de la lactate déshydrogénase. Le lactate de sodium DL-d3, étant un analogue marqué au deutérium, suit les mêmes voies métaboliques, ce qui permet aux chercheurs de suivre son mouvement et sa transformation au sein des cellules. Le marquage au deutérium fournit un signal distinct qui peut être détecté à l’aide de diverses techniques analytiques, telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse.

Composés similaires :

Lactate de sodium L-3,3,3-d3 : Il s’agit d’un stéréoisomère du lactate de sodium DL-d3, où seul l’isomère L est deutéré.

Acide lactique-d3 : La forme deutérée de l’acide lactique sans l’ion sodium.

Lactate de sodium : La forme non deutérée du lactate de sodium DL-d3.

Unicité : Le lactate de sodium DL-d3 est unique en raison de son marquage au deutérium, ce qui en fait un outil précieux pour le suivi des voies métaboliques et l’étude des processus biochimiques avec une grande précision. La présence des deux isomères D et L permet des études complètes des mélanges racémiques dans les systèmes biologiques.

Comparaison Avec Des Composés Similaires

Sodium L-Lactate-3,3,3-d3: This is a stereoisomer of Sodium DL-Lactate-d3, where only the L-isomer is deuterated.

Lactic Acid-d3: The deuterated form of lactic acid without the sodium ion.

Sodium Lactate: The non-deuterated form of this compound.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool for tracing metabolic pathways and studying biochemical processes with high precision. The presence of both D- and L-isomers allows for comprehensive studies of racemic mixtures in biological systems.

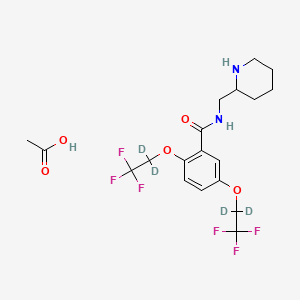

Propriétés

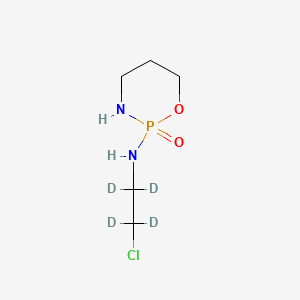

Formule moléculaire |

C3H5NaO3 |

|---|---|

Poids moléculaire |

115.08 g/mol |

Nom IUPAC |

sodium;3,3,3-trideuterio-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3; |

Clé InChI |

NGSFWBMYFKHRBD-NIIDSAIPSA-M |

SMILES isomérique |

[2H]C([2H])([2H])C(C(=O)[O-])O.[Na+] |

SMILES canonique |

CC(C(=O)[O-])O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.